molecular formula C19H21NO6 B2991331 3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-8-methoxy-2H-chromen-2-one CAS No. 1396811-47-4

3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2991331
CAS No.: 1396811-47-4
M. Wt: 359.378
InChI Key: VMFUBJWZNVRQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-8-methoxy-2H-chromen-2-one is a hybrid molecule combining a coumarin core with a spirocyclic amide moiety. The coumarin scaffold (8-methoxy-2H-chromen-2-one) is synthesized via condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine, a well-established method for generating substituted coumarins .

Properties

IUPAC Name

3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-18(2)24-10-19(11-25-18)8-20(9-19)16(21)13-7-12-5-4-6-14(23-3)15(12)26-17(13)22/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFUBJWZNVRQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-8-methoxy-2H-chromen-2-one , also known as a derivative of 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C18H21NO5\text{C}_{18}\text{H}_{21}\text{N}\text{O}_5

Molecular Weight: 331.368 g/mol
IUPAC Name: (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways:

  • Inhibition of Oncogenic Proteins: Recent studies have identified that derivatives of the spirocyclic structure can act as covalent inhibitors against mutated forms of KRAS protein, particularly the G12C mutation. This mutation is prevalent in several types of cancers, making it a critical target for therapeutic intervention .
  • Antitumor Activity: The compound has demonstrated dose-dependent antitumor effects in preclinical models. For instance, a derivative was shown to inhibit tumor growth in xenograft mouse models by targeting the KRAS G12C mutation .

Biological Activity Data

Activity Effect Reference
KRAS G12C InhibitionPotent inhibitor leading to reduced cell proliferation
Antitumor EfficacyDose-dependent tumor reduction in vivo
CytotoxicityExhibits significant cytotoxic effects on cancer cell lines

Case Study 1: Antitumor Efficacy

In a study published in Nature, researchers evaluated the efficacy of a compound related to 3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) against non-small cell lung cancer (NSCLC). The study reported that the compound effectively inhibited tumor growth in vitro and in vivo by targeting KRAS G12C mutations. The mechanism involved covalent bonding to a cysteine residue in the protein, leading to functional inhibition .

Case Study 2: Cytotoxicity Assessment

A separate investigation focused on the cytotoxic properties of related coumarin derivatives indicated that compounds with similar structural motifs exhibited significant cytotoxicity against Jurkat T cells with IC50 values around 8.10 μM. This suggests potential applications in developing chemotherapeutic agents .

Comparison with Similar Compounds

Structural Analogues of the Coumarin Core

3-(2-Aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one (Scaffold E)
  • Structure: Replaces the spirocyclic carbonyl group with a 2-aminothiazole ring.
  • Synthesis : Generated via α-bromination of 3-acetyl-8-methoxycoumarin using CuBr₂, followed by cyclization with thiourea .
  • Biological Activity : Exhibits antimicrobial and antimalarial properties, with MIC values ranging from 12.5–50 µg/mL against Staphylococcus aureus and Plasmodium falciparum .
  • Key Differences : The thiazole ring introduces planar aromaticity, contrasting with the three-dimensional spiro system in the target compound, which may alter membrane permeability or target binding .
3-(2-Bromo-1-(hydroxyimino)ethyl)-8-methoxy-2H-chromen-2-one (2a)
  • Structure: Features a brominated ethyl side chain with a hydroxyimino group.
  • Synthesis : Derived from bromination of 3-acetylcoumarin followed by hydroxylamine condensation .
  • Physical Properties: Molecular weight 297.10 g/mol (C₁₂H₉BrNO₄), contrasting with the target compound’s estimated molecular weight of ~387.39 g/mol (C₂₀H₂₁NO₆). The bromine atom increases hydrophobicity (logP ≈ 2.8) compared to the spiro system’s mixed polarity .

Spirocyclic Analogues

7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane
  • Structure : Replaces the nitrogen in the spirocyclic azaspiro system with sulfur.
  • Properties: Molecular formula C₈H₁₄O₂S (174.26 g/mol).
2-Oxa-5,8-diazaspiro[3.5]nonane diHCl
  • Structure : Contains two nitrogen atoms in the spiro system.
  • Applications : Used in drug discovery for its dual hydrogen-bonding sites, which enhance interactions with biological targets like kinases .
Table 1: Comparative Analysis of Key Compounds
Compound Molecular Formula Key Substituent Synthesis Steps Biological Activity
Target Compound C₂₀H₂₁NO₆ Spirocyclic amide Coumarin condensation + spiro coupling* Not reported; predicted enhanced stability
3-(2-Aminothiazol-4-yl)-8-methoxycoumarin C₁₃H₁₀N₂O₃S 2-Aminothiazole Bromination + thiourea cyclization Antimicrobial (MIC: 12.5–50 µg/mL)
7,7-Dimethyl-6,8-dioxa-2-thiaspiro[...] C₈H₁₄O₂S Thiaspiro ring Not detailed N/A
2-Oxa-5,8-diazaspiro[3.5]nonane diHCl C₇H₁₄N₂O·2HCl Dual nitrogen spiro Commercial synthesis Kinase inhibition

*Inferred from analogous methods in .

Key Observations :

Spirocyclic vs.

Hydrogen-Bonding Profiles: The azaspiro group’s nitrogen and carbonyl oxygen offer hydrogen-bond donors/acceptors absent in sulfur-containing analogs (e.g., ), enabling stronger interactions with biological targets .

Synthetic Complexity : The spirocyclic component requires multi-step synthesis, contrasting with simpler thiazole or brominated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.